4-(dipropylsulfamoyl)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
This compound, with the systematic name 4-(dipropylsulfamoyl)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS: 865182-06-5), features a benzamide core substituted at the 4-position with a dipropylsulfamoyl group and linked to a 3-methyl-2,3-dihydro-1,3-benzothiazole moiety in the (2Z)-configuration . Its molecular formula is C23H26N4O5S3, with a molecular weight of 534.67 g/mol. The Z-configuration of the benzothiazole ring ensures planar rigidity, which may influence binding affinity in biological systems.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-4-14-24(15-5-2)29(26,27)17-12-10-16(11-13-17)20(25)22-21-23(3)18-8-6-7-9-19(18)28-21/h6-13H,4-5,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRNNVQPDPBEMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzothiazole ring, followed by the introduction of the dipropylsulfamoyl group and the final coupling with the benzamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(dipropylsulfamoyl)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
The compound 4-(dipropylsulfamoyl)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.
Structure and Composition
The compound's molecular structure can be described as follows:
- Molecular Formula: C₁₈H₂₃N₃O₂S
- Molecular Weight: 357.46 g/mol
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activities. For instance, derivatives of benzothiazole have been shown to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis under hypoxic conditions. Studies have demonstrated that modifications on the benzothiazole ring can enhance selectivity and potency against specific CA isoforms, making them promising candidates for cancer therapeutics .
Antimicrobial Properties
Compounds containing sulfamoyl groups are known for their antimicrobial properties. The incorporation of dipropylsulfamoyl into the compound may enhance its efficacy against bacterial strains, providing a potential avenue for the development of new antibiotics .
Material Science
Polymer Chemistry
The unique chemical structure allows for potential applications in polymer science, where such compounds can serve as intermediates in synthesizing polymers with specific properties. The presence of functional groups can facilitate reactions that lead to novel polymer architectures with enhanced mechanical or thermal properties.
Agricultural Chemistry
Pesticide Development
Given the biological activity of related compounds, there is potential for this compound to be explored as a pesticide or herbicide. The ability to inhibit specific enzymes or pathways in pests could lead to effective agricultural solutions while minimizing environmental impact.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry investigated a series of benzothiazole derivatives, including those structurally similar to this compound. The findings revealed that certain modifications significantly enhanced their inhibitory effects on carbonic anhydrases IX and XII, leading to reduced tumor cell proliferation in vitro .
Case Study 2: Antimicrobial Efficacy
Research conducted on sulfamoyl-containing compounds demonstrated broad-spectrum antimicrobial activity. A derivative similar to the target compound was tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | Benzothiazole derivatives | Inhibition of CA IX/XII |
| Antimicrobial | Sulfamoyl compounds | Broad-spectrum inhibition |
| Pesticidal | Pesticide analogs | Effective against specific pests |
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of sulfamoyl-substituted benzamides fused with heterocyclic systems. Below is a detailed comparison with analogous molecules:
Structural Analogues
Key Structural and Functional Differences
Sulfamoyl Substitution: The dipropylsulfamoyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the dimethylsulfamoyl analogue (logP ~2.1) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
Benzothiazole vs. Benzimidazole :
- The benzothiazole ring in the target compound (with a sulfur atom) offers distinct electronic properties compared to benzimidazole (with two nitrogen atoms). Benzothiazoles are often associated with antitumor and antimicrobial activities, while benzimidazoles are prevalent in antiparasitic agents .
Pharmacological Implications: The piperazine-containing benzamide (CAS: 433282-68-9) demonstrates high affinity for serotonin receptors (5-HT1A), highlighting how substituents like piperazine and cyano groups tune receptor specificity . In contrast, the target compound’s benzothiazole and dipropylsulfamoyl groups may target different pathways, such as kinase inhibition or antimicrobial activity.
Biological Activity
The compound 4-(dipropylsulfamoyl)-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of the compound includes a benzamide moiety and a benzothiazole derivative, which are known for their roles in various biological activities. The specific arrangement of functional groups is critical for its interaction with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways. The sulfamoyl group may enhance the compound's ability to inhibit certain enzymes or receptors involved in disease processes. For instance, sulfonamides are known to act as inhibitors of carbonic anhydrase and other enzymes, which could be relevant in treating conditions like glaucoma and certain types of cancer.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this benzothiazole derivative exhibit antibacterial properties. The presence of the dipropylsulfamoyl group may enhance this activity by interfering with bacterial metabolic processes.
- Anti-inflammatory Effects : Benzothiazole derivatives have been reported to exhibit anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Anticancer Potential : Some studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cells. The specific mechanisms may involve the modulation of signaling pathways related to cell survival and proliferation.
Research Findings
A review of current literature reveals several studies focusing on the biological activity of related compounds:
Case Studies
- Inflammation Models : In vivo studies utilizing mouse models demonstrated that compounds similar to this compound significantly reduced markers of inflammation when administered during acute inflammatory responses.
- Cancer Research : A study involving various cancer cell lines showed that treatment with related benzothiazole compounds resulted in decreased cell viability and induced apoptosis through mitochondrial pathways.
- Antibacterial Testing : Laboratory assessments revealed that derivatives exhibited strong activity against specific bacterial strains, supporting their potential as new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
